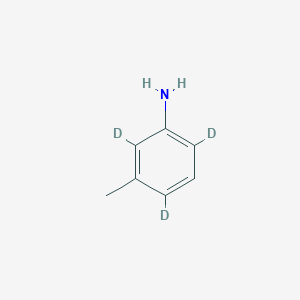

M-Toluidine-2,4,6-D3

Description

Significance of Isotopic Labeling in Mechanistic Chemistry and Beyond

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes to trace the journey of that atom through a chemical reaction. numberanalytics.comnumberanalytics.com This method provides detailed insights into reaction pathways, helps identify key intermediates, and clarifies the bonding and reactivity of molecules. numberanalytics.combohrium.com The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is fundamental in mechanistic chemistry. symeres.com

The substitution of hydrogen with deuterium is particularly significant due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. nih.govresearchgate.netchinesechemsoc.org This difference in bond strength leads to a change in the rate of a chemical reaction when a hydrogen atom at a bond-breaking site is replaced by deuterium. ias.ac.in By measuring the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction, a crucial piece of information for mapping out the reaction mechanism. ias.ac.in

Beyond mechanistic elucidation, isotopic labeling with deuterium has broad applications:

Metabolic Studies: In pharmacology, deuteration can alter the metabolic pathways of a drug. symeres.com By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially improving the drug's pharmacokinetic profile. bocsci.comnih.gov

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry. acs.org Their mass difference from the non-deuterated analyte allows for precise and accurate quantification in complex biological and environmental samples. nih.govacs.org

Spectroscopy: In Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, the presence of deuterium provides distinct signals that help in detailed structural characterization of molecules. nih.govsymeres.com

Overview of M-Toluidine-2,4,6-D3 as a Model Compound for Research

M-Toluidine, or 3-methylaniline, is a simple aromatic amine that serves as a building block in the synthesis of dyes and other organic chemicals. nih.govresearchgate.netdergipark.org.tr It is a colorless to light-yellow liquid with an aromatic, amine-like odor. nih.gov

This compound is a deuterated isotopologue of m-toluidine where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring have been replaced by deuterium atoms. This specific placement of deuterium makes it an excellent model compound for various research applications. The synthesis of such a compound can be achieved through methods like acid-catalyzed hydrogen/deuterium exchange.

The primary research applications of this compound stem from its isotopic purity. It is frequently used as an internal standard for the quantitative analysis of m-toluidine and related compounds in environmental or biological samples via isotope dilution mass spectrometry. Furthermore, its deuterated structure is valuable in mechanistic studies involving aromatic amines, allowing researchers to track the transformation products of reactions such as oxidation or nucleophilic aromatic substitution.

Properties of M-Toluidine (Non-Deuterated)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | 398.1°F (203.4°C) at 760 mmHg noaa.gov |

| Melting Point | -22.7°F (-30.4°C) noaa.gov |

| Density | 0.989 g/mL at 68°F (20°C) noaa.gov |

| Solubility in Water | Slightly soluble noaa.gov |

| IUPAC Name | 3-methylaniline nih.gov |

Historical Context of Deuterated Amines in Scientific Inquiry

The journey of deuterated compounds in science began with the discovery of deuterium in 1931 by Harold C. Urey. nih.govunam.mx Initially, the application of deuterium was focused on its use as a tracer to study reaction mechanisms and biosynthetic pathways. acs.orgunam.mx

In the 1960s, scientists began to explore the potential of incorporating deuterium into drug molecules. unam.mx Early studies investigated the effect of deuterium substitution on the biological activity of sympathomimetic amines and morphine. nih.gov These pioneering efforts laid the groundwork for the field of "heavy drugs." acs.org The core idea was that the kinetic isotope effect could be harnessed to improve the metabolic stability of pharmaceuticals. researchgate.net

The development of deuterated compounds has been closely linked with advances in analytical techniques like neutron scattering, which became a powerful tool for studying polymers when used with deuterated materials. acs.org Over the past few decades, the synthesis methods for creating selectively deuterated molecules, including amines, have become more sophisticated, efficient, and versatile. nih.govbocsci.comacs.org This progress culminated in the approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017, which showed a superior pharmacokinetic profile compared to its non-deuterated counterpart. chinesechemsoc.orgnih.gov This milestone has spurred further interest and investment in the development of deuterated amines and other compounds for therapeutic and research purposes. nih.gov

Advancements in the Synthesis of this compound: A Review of Deuteration Methodologies

The selective incorporation of deuterium into organic molecules is a critical technique in pharmaceutical and chemical research. This compound, a deuterated isotopologue of m-toluidine, serves as a valuable building block and internal standard in various analytical applications. This article explores the synthetic methodologies for preparing this compound and its analogs, focusing on strategies for site-specific deuteration of the aromatic ring.

Propriétés

IUPAC Name |

2,4,6-trideuterio-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPMNFTHPTTDI-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301254 | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68408-23-1 | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68408-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Kinetic Isotope Effect Kie Studies and Mechanistic Elucidation

Theoretical Framework of Deuterium Kinetic Isotope Effects (DKIEs)

The theoretical basis of the KIE lies in the differences in zero-point vibrational energies (ZPE) between bonds to different isotopes. numberanalytics.comnumberanalytics.com A bond to a heavier isotope, like the carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. nih.gov This is because the vibrational frequency of a bond is dependent on the reduced mass of the atoms involved; a heavier isotope leads to a lower vibrational frequency. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. libretexts.org

Isotopic substitution does not alter the potential energy surface of a reaction. wikipedia.orgprinceton.edu The effect is a quantum mechanical phenomenon related to the mass-dependent vibrational frequencies. wikipedia.orgprinceton.edu The magnitude of the DKIE is typically expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD), i.e., kH/kD. libretexts.orglibretexts.org

Applications of M-Toluidine-2,4,6-D3 in Probing Reaction Mechanisms

The strategic placement of deuterium atoms on the aromatic ring of m-toluidine, away from the reactive amino group, makes this compound particularly useful for studying secondary kinetic isotope effects. However, its N-deuterated analogue, m-toluidine-N,N-d2, is instrumental in probing primary KIEs where the N-H bond is directly involved.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. slideshare.netnumberanalytics.comcatalysis.blog For reactions involving anilines, this often relates to proton transfer from the nitrogen atom. If the N-H bond is cleaved during the rate-limiting step, a significant primary KIE (typically kH/kD > 2) is expected. princeton.edubeilstein-journals.org

For example, studies on the anilinolysis of various substrates have utilized deuterated anilines (XC6H4ND2) to elucidate reaction mechanisms. beilstein-journals.orgrsc.org In these cases, a normal primary KIE (kH/kD > 1) suggests that the proton is transferred in the rate-determining step, often through a hydrogen-bonded, four-center type transition state. beilstein-journals.orgrsc.org Conversely, a kH/kD value of 1 indicates that N-H bond breaking occurs in a fast step, either before or after the rate-determining step. epfl.ch

Kinetic studies on the reactions of aryl phenyl isothiocyanophosphates with substituted anilines provide a clear example. For more basic anilines, primary normal DKIEs were observed, supporting a mechanism where proton transfer is part of the rate-limiting bond-breaking step. beilstein-journals.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. slideshare.netprinceton.edu These effects are generally smaller than primary KIEs but provide crucial information about changes in hybridization and the steric environment of the transition state. wikipedia.orgprinceton.edu An SKIE can be normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu

This compound is designed to probe α-secondary KIEs. The substitution of hydrogen with deuterium at the ortho and para positions of the aniline ring can influence the reaction rate. For instance, in nucleophilic substitution reactions, changes in the hybridization of the nitrogen atom as it forms a new bond in the transition state can be detected.

Studies on the reactions of substituted anilines with O-aryl methyl phosphonochloridothioates revealed extremely large secondary inverse KIEs (kH/kD = 0.367–0.567) for weaker nucleophiles. rsc.org This was attributed to severe steric congestion in a trigonal bipyramidal pentacoordinate transition state. rsc.org In contrast, stronger nucleophiles exhibited primary normal KIEs, indicating a different, concerted mechanism. rsc.org These findings demonstrate how KIEs using specifically deuterated anilines can distinguish between different mechanistic pathways (e.g., concerted vs. stepwise). rsc.orgkoreascience.kr

| Reaction Type | Nucleophile Basicity | Observed KIE Type | kH/kD Value | Implied Mechanism |

| Anilinolysis of O-aryl methyl phosphonochloridothioates | Stronger (e.g., 4-MeO, 4-Me) | Primary Normal | 1.03–1.30 | Concerted, frontside attack |

| Anilinolysis of O-aryl methyl phosphonochloridothioates | Weaker (e.g., 4-Cl, 3-NO2) | Secondary Inverse | 0.367–0.567 | Stepwise, backside attack |

Data sourced from kinetic studies on substituted anilines. rsc.org

Solvent isotope effects (SIEs) are observed when the bulk solvent is changed, for example, from H2O to D2O or from a protic solvent like methanol (CH3OH) to its deuterated counterpart (CH3OD). libretexts.orglibretexts.org These effects can arise for several reasons: the solvent may act as a reactant, leading to a primary KIE; there may be rapid hydrogen exchange between the substrate and solvent; or the solvation of the transition state may differ between the isotopic solvents, leading to a secondary effect. libretexts.orglibretexts.org

In reactions involving anilines, changing the solvent can provide insight into the role of proton transfer and hydrogen bonding in the mechanism. epfl.ch For instance, a normal solvent KIE (k(H2O)/k(D2O) > 1) often suggests that a proton is transferred from the solvent or that a proton on the reactant is transferred to the solvent in the rate-determining step. researchgate.netnih.gov An inverse effect (k(H2O)/k(D2O) < 1) can indicate that a pre-equilibrium step involving proton transfer occurs before the rate-limiting step. researchgate.net Studies combining substrate and solvent isotope effects have been powerful in dissecting complex reaction mechanisms, such as those in enzyme-catalyzed amine oxidations. nih.gov

Secondary Kinetic Isotope Effects and Transition State Characterization

Investigation of Nucleophilic Substitution Reactions Utilizing Deuterated Anilines

Deuterated anilines are frequently used to study the mechanisms of nucleophilic substitution (SN2) reactions. koreascience.krrsc.org The magnitude of the KIE can help characterize the transition state structure. For example, in the reaction of 1-phenylethyl benzenesulfonates with deuterated anilines, a primary KIE was observed, supporting a four-center transition state where a hydrogen bond is formed between the aniline's N-H and the leaving group. rsc.org This contrasts with typical SN2 reactions, like that of benzyl benzenesulfonates, which show a secondary KIE. koreascience.krrsc.org

A study on the anilinolysis of O-aryl methyl phosphonochloridothioates showed a mechanistic change based on the nucleophilicity of the aniline. rsc.org With more basic anilines, a concerted mechanism with frontside attack was proposed, supported by primary normal KIEs. rsc.org With less basic anilines, the mechanism shifted to a stepwise process with a rate-limiting step of leaving group expulsion, which was inferred from large, inverse secondary KIEs. rsc.org These inverse effects were suggested to arise from significant steric crowding in the transition state. rsc.org

| Substrate | Aniline Nucleophile | KIE Type | kH/kD | Deduced Transition State |

| 1-Phenylethyl benzenesulfonate | p-MeO-aniline-d2 | Primary | 1.974 | Four-center TS with H-bonding |

| 1-Phenylethyl benzenesulfonate | m-NO2-aniline-d2 | Primary | 2.593 | Four-center TS with H-bonding |

| Benzyl benzenesulfonate | p-MeO-aniline-d2 | Secondary | 0.817 | Typical SN2 TS |

Data compiled from studies on nucleophilic substitution reactions with deuterated anilines. rsc.org

Studies on Hydrogen Bonding and Proton Transfer Mechanisms

The substitution of hydrogen with deuterium significantly affects the properties of hydrogen bonds and the dynamics of proton transfer. rsc.org Deuterium forms stronger hydrogen bonds in some contexts, and its greater mass leads to a lower probability of quantum mechanical tunneling, a phenomenon important in many proton transfer reactions. numberanalytics.comrsc.org

Deuterated anilines are excellent probes for these phenomena. In studies of proton-coupled electron transfer (PCET), a crucial process in biology and chemistry, replacing a hydrogen-donating N-H group with N-D can lead to a significant KIE. rsc.orgnih.gov A large KIE (e.g., kH/kD of 3.0 or higher) is often taken as evidence for a concerted PCET mechanism, where the electron and proton move in a single kinetic step. rsc.org

Infrared (IR) spectroscopy studies on clusters of aniline with proton donors have shown that the formation of hydrogen bonds can be directly observed through shifts in vibrational frequencies. researchgate.net Comparing the spectra and kinetics of protiated and deuterated anilines helps to quantify the energetic contributions of hydrogen bonding and the barriers to proton transfer. researchgate.net For example, in the reaction of benzylamines with β-nitrostyrenes, KIEs using deuterated nucleophiles supported a mechanism where proton transfer occurs concurrently with the amine addition via a four-membered cyclic transition state. researchgate.net

Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure, and the deuteration in M-Toluidine-2,4,6-D3 offers specific benefits in ¹H and ¹³C NMR analysis.

Deuteration for Signal Simplification and Resolution Enhancement in ¹H NMR

One of the primary applications of selective deuteration in compounds like this compound is the simplification of proton NMR (¹H NMR) spectra. nih.gov In a standard ¹H NMR spectrum of m-toluidine, the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling with each other. By replacing the hydrogens at the 2, 4, and 6 positions with deuterium, these signals are effectively removed from the ¹H NMR spectrum. This is because deuterium has a different gyromagnetic ratio and resonates at a much different frequency than protons, and proton-deuterium coupling is often not resolved. The result is a significantly simplified spectrum, where only the signals for the remaining protons (at positions 5 and the methyl group) are observed, leading to enhanced resolution and easier interpretation. nih.govbdu.ac.in This method of isotopic editing is highly efficient for producing simplified ¹H-NMR spectra, particularly in complex molecules. nih.gov

The use of deuterated solvents in NMR is a common practice to avoid large solvent signals that would otherwise obscure the signals of the analyte. bdu.ac.in Similarly, selective deuteration of the molecule of interest itself provides a cleaner spectral window for observing the remaining protons.

Analysis of C-D Coupling Constants and Chemical Shifts

While deuterium signals are not observed in ¹H NMR, they can be detected in deuterium NMR (²H NMR). Furthermore, the effect of deuterium substitution can be observed in the ¹³C NMR spectrum. Carbon atoms attached to deuterium (C-D) exhibit characteristic coupling patterns. Since deuterium is a spin-1 nucleus, it splits the signal of the attached carbon into a triplet (1:1:1 intensity ratio). ualberta.cawashington.edu The one-bond carbon-deuterium coupling constant (¹J(CD)) provides valuable information about the hybridization and electronic environment of the carbon atom. For instance, the ¹J(CD) coupling constant in deuterated benzene is approximately 24.3 Hz. ualberta.ca

Additionally, the substitution of hydrogen with deuterium can cause a small change in the chemical shift of the adjacent carbon and even more distant nuclei. This phenomenon is known as the deuterium isotope effect on chemical shifts. ualberta.ca These shifts, though small, can be measured and provide insights into molecular structure and bonding.

Applications in Structural Dynamics of Deuterated Aromatic Systems

Deuterium labeling is a powerful tool for studying the dynamics of molecules, including aromatic systems. acdlabs.com By selectively replacing protons with deuterons, researchers can use ²H NMR relaxation studies to probe the motion of specific C-D bond vectors. acs.org These studies can provide quantitative information about the rates and amplitudes of motions such as ring flips and other conformational changes. nih.govillinois.edu

For larger biomolecules, such as proteins, selective deuteration of aromatic amino acid residues, combined with advanced NMR techniques like fast magic-angle spinning (MAS) NMR, allows for the investigation of dynamics over a wide range of time scales. nih.gov The dilution of protons through deuteration leads to enhanced sensitivity and resolution, making it possible to study the dynamics of large protein complexes. nih.gov While direct studies on this compound dynamics are not extensively reported, the principles derived from studies on other deuterated aromatic systems are directly applicable.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are highly sensitive to isotopic substitution, providing detailed information about molecular structure and bonding.

Vibrational Band Assignments for C-D and C-H Stretches

The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequency of the corresponding stretching mode. The frequency of a C-D stretch is significantly lower than that of a C-H stretch due to the heavier mass of deuterium. msu.edursc.org

C-H Stretching: In aromatic compounds like m-toluidine, the aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretches, such as those in the methyl group, are found between 3000 and 2850 cm⁻¹. libretexts.org

C-D Stretching: The C-D stretching vibrations in deuterated aromatic compounds are expected to appear at a lower frequency, generally in the range of 2300-2200 cm⁻¹. researchgate.net

N-H Stretching: For a primary aromatic amine like m-toluidine, two N-H stretching bands are typically observed between 3500 and 3300 cm⁻¹ due to asymmetric and symmetric vibrations. msu.eduorgchemboulder.com Theoretical calculations for m-toluidine place these bands around 3536 cm⁻¹ and 3443 cm⁻¹, with experimental values observed at 3450 cm⁻¹ and 3349 cm⁻¹ in the FTIR spectrum. dergipark.org.tr

The distinct frequency ranges for C-H and C-D stretches allow for their unambiguous assignment in the vibrational spectra of this compound.

Table 1: Typical Vibrational Frequencies for M-Toluidine and its Deuterated Analog

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) in m-Toluidine | Expected Wavenumber (cm⁻¹) in this compound |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 (for C5-H) |

| Aromatic C-D | Stretching | N/A | 2300-2200 |

| Methyl C-H | Stretching | 3000-2850 | 3000-2850 |

| Amino N-H | Asymmetric & Symmetric Stretching | 3500-3300 | 3500-3300 |

| Amino N-H | Bending (Scissoring) | 1650-1580 | 1650-1580 |

Note: The data in this table is based on typical ranges for the specified functional groups and may vary slightly for the specific molecule. msu.edulibretexts.orgorgchemboulder.com

Conformational Analysis of Deuterated Aromatic Amines

Vibrational spectroscopy is a valuable tool for studying the conformational isomers of molecules. researchgate.netuc.ptresearchgate.net The frequencies and intensities of certain vibrational modes can be sensitive to the molecular conformation. For aromatic amines, the orientation of the amino group relative to the aromatic ring can be investigated.

Circular Dichroism (CD) Spectroscopy in Chiral Systems with Deuterated Amines

Circular dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. rsc.org While this compound itself is not chiral, it can be used as a component in the synthesis of chiral systems or as a probe in chiral environments. The introduction of a deuterated amine into a chiral framework can influence the resulting CD spectrum.

The interaction of chiral hosts, such as porphyrins, with chiral amines can induce significant changes in the CD signals, allowing for enantiomeric recognition. mdpi.com For instance, the addition of enantiomers of a chiral amine to a chiral bis-porphyrin system can lead to distinct changes in the CD spectrum, including inversion of the signal signs. mdpi.com

In the context of deuterated amines, their use in chiral systems can be explored for several reasons. The subtle electronic effects of deuterium substitution could potentially modulate the chiroptical properties of the system. Furthermore, in studies involving chiral recognition mechanisms, deuterated amines can serve as valuable tools to probe specific interactions without significantly altering the steric profile of the molecule. nih.govacs.org

Research has shown that even achiral molecules can exhibit induced CD signals when placed in a chiral environment. researchgate.net Therefore, if this compound were to interact with a chiral host, it might display an induced CD spectrum, providing information about the nature of the non-covalent interactions at play.

Table 2: Examples of CD Spectral Changes Upon Amine Binding to Chiral Hosts

| Chiral Host | Chiral Guest (Amine) | Observed CD Spectral Change |

| Chiral Zn(II) bis-porphyrinoid | (R)- and (S)-2-aminobutane | Bathochromic shifts and inversion of CD band signs |

| Stereodynamic triaryl probe | Primary amines | Induction of exciton Cotton effects |

Note: This table provides examples of how amines interact with chiral hosts to produce CD signals, a principle applicable to systems involving deuterated amines. mdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Techniques for Isotopic Purity Verification

Mass spectrometry (MS) is an indispensable technique for the verification of isotopic labeling, and high-resolution mass spectrometry (HRMS) is particularly powerful for determining the isotopic purity of compounds like this compound. researchgate.net The mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the clear differentiation between the deuterated compound and its non-deuterated counterpart.

The synthesis of deuterated compounds like this compound aims for high isotopic enrichment, often greater than 98 atom % D. HRMS can confirm the elemental composition of the molecular ion and its isotopologues with high accuracy. researchgate.netalmacgroup.com For this compound (C₇H₆D₃N), the expected molecular ion peak would be at a higher m/z value compared to m-toluidine (C₇H₉N).

The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the deuteration level. almacgroup.com By comparing the observed isotopic pattern with the theoretically calculated pattern for a given level of deuterium incorporation, the isotopic purity can be accurately determined. Techniques like gas chromatography-mass spectrometry (GC-MS) are often employed for the analysis of aromatic amines and their deuterated analogs, which can serve as internal standards for quantitative analysis. dntb.gov.uaepa.govresearchgate.net

Hydrogen-deuterium exchange (HDX) studies coupled with mass spectrometry can also provide structural information and confirm the location of the deuterium atoms. acs.orgrsc.org In these experiments, labile hydrogens can be exchanged with deuterium, and the resulting mass shift is monitored by MS.

Table 3: Mass Spectrometric Data for Isotopic Purity Analysis

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |

| m-Toluidine | C₇H₉N | 107.0735 | [M-NH₂]⁺, [M-CH₃]⁺ |

| This compound | C₇H₆D₃N | 110.0922 | [M-NH₂]⁺, [M-CH₃]⁺ (shifted) |

Note: The monoisotopic masses are calculated values. The fragmentation pattern would be similar, but the m/z values of fragments containing deuterium would be shifted accordingly.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Deuterated M-Toluidine

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.comresearchgate.net It is particularly useful for analyzing deuterated compounds, where the subtle effects of isotopic substitution on vibrational frequencies and bond energies can be accurately modeled. DFT calculations can elucidate complex intramolecular interactions and predict the outcomes of chemical reactions involving deuterated species. mdpi.com

DFT methods are widely employed to predict the energetics of molecules and to locate and characterize the geometries of transition states. This is crucial for understanding reaction barriers and kinetics. For a molecule like M-Toluidine-2,4,6-D3, DFT can be used to calculate the energy differences between various conformations and the activation energy for processes such as nitrogen inversion or internal rotation of the methyl group.

Theoretical investigations on related aminopyridines have successfully used DFT (specifically the B3LYP functional with the 6-311++G(d,p) basis set) to calculate transition state structures for proton transfer and pyramidal inversion at the nitrogen atom. nih.gov For instance, the energy barrier for proton transfer in 2-amino-4-methylpyridine was calculated to be 44.81 kcal/mol. nih.gov Such calculations provide the activation energy, which is a critical parameter for reaction rate determination. The geometry of the transition state is identified by the presence of a single imaginary frequency in the vibrational analysis. nih.gov These computational approaches are directly applicable to studying similar processes in this compound.

Table 1: Common DFT Functionals and Basis Sets for Aromatic Amine Studies

| Functional/Method | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Optimization, vibrational frequencies, transition states | nih.govresearchgate.net |

| M06-2X | 6-31+G(d) | Energetics, binding affinities, non-covalent interactions | mdpi.com |

| MP2 | 6-31++G(d,p) | Structural optimization, vibrational analysis | nih.gov |

This table is generated based on methodologies applied to similar aromatic amines and deuterated compounds.

DFT is a powerful tool for mapping out potential energy surfaces and elucidating complex reaction mechanisms. For deuterated compounds, this includes investigating pathways for hydrogen-deuterium (H/D) exchange and understanding the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. wikipedia.org The KIE arises from the difference in zero-point vibrational energy between C-H and C-D bonds, a quantum effect that can be modeled with high accuracy using DFT. wikipedia.org

Computational studies on the oxidation of o-toluidine by OH radicals, for example, have used DFT to explore various reaction channels, including OH-addition to the aromatic ring and H-atom abstraction from the amine group. researchgate.net These studies reveal that the dominant reaction pathway can be temperature-dependent. researchgate.net Similarly, DFT calculations can be used to investigate the mechanism of H/D exchange reactions catalyzed by metal complexes, where the C-H activation step is often rate-determining. snnu.edu.cn Such mechanistic insights are vital for optimizing synthetic procedures for deuterated molecules like this compound.

The selective placement of deuterium atoms at specific positions in a molecule is a significant challenge in synthetic chemistry. Computational modeling can predict the regioselectivity of deuteration reactions by assessing the relative energy barriers for C-H activation at different sites. Both steric and electronic factors govern this selectivity.

Studies on the iron-catalyzed H/D exchange of toluene, a structurally similar arene, have shown that deuteration occurs preferentially at the meta and para positions, which are sterically more accessible. nih.gov Computational analysis confirmed that C-H bond activation at these positions is energetically more favorable than at the ortho position. nih.gov However, electronic effects can also play a decisive role. For chlorobenzene, deuteration was observed only at the para position, while for 4-fluoroanisole, it occurred at the ortho position, highlighting the influence of substituent electronics on reactivity. nih.gov These principles can be directly applied to predict and rationalize the regioselectivity of deuteration leading to this compound, where the directing effects of the amino and methyl groups determine the outcome.

Table 2: Predicted Regioselectivity in Catalytic H/D Exchange of Aromatic Compounds

| Substrate | Position(s) Deuterated | Controlling Factor | Reference |

|---|---|---|---|

| Toluene | meta, para (>95%) | Steric | nih.gov |

| m-Xylene | meta (98%) | Steric | nih.gov |

| Anisole | ortho (98%) > meta (95%) > para (90%) | Electronic/Coordinating | nih.gov |

This table, based on findings for related compounds, illustrates the principles governing regioselectivity.

Investigation of Reaction Pathways and Mechanisms

Molecular Dynamics (MD) Simulations of Deuterated Aromatic Amines

While DFT provides a static picture of molecules at minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. scielo.org.za MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov For deuterated aromatic amines, MD can reveal how isotopic substitution affects molecular stability and interactions within a biological or chemical system. scielo.org.zanih.gov

Simulations typically involve placing the molecule of interest in a box of solvent molecules (e.g., water) and applying a force field (a set of parameters describing the potential energy of the system). acs.org The system is then equilibrated at a specific temperature and pressure before a production run is conducted to collect data on the molecule's trajectory. scielo.org.zanih.gov Analysis of these trajectories can reveal stable conformations, hydrogen bonding patterns, and the solvent accessible surface area. mdpi.comscielo.org.za

Table 3: Typical Components and Parameters for an MD Simulation

| Component | Example/Parameter | Purpose | Reference |

|---|---|---|---|

| Software | AMBER, GROMACS | To run the simulation calculations | scielo.org.zanih.gov |

| Force Field | CHARMM36, FF14SB | Defines the potential energy and forces between atoms | scielo.org.zanih.gov |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment | acs.org |

| Ensemble | NVT (constant volume), NPT (constant pressure) | Controls thermodynamic variables like temperature and pressure | scielo.org.zanih.gov |

This table outlines the general setup for performing MD simulations on organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling with Deuterated Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.gov By including deuterated analogues like this compound in a dataset, QSAR models can be developed to understand and predict the impact of isotopic substitution on a molecule's efficacy or metabolic stability. acs.org

The process involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A statistical method, such as multiple linear regression, is then used to build a model that links these descriptors to the observed activity. nih.gov The predictive power of the model is validated using an external test set of compounds not used in model generation. cresset-group.comu-strasbg.fr

The inclusion of deuterated compounds can refine QSAR models by introducing descriptors sensitive to isotopic effects, such as those related to vibrational frequencies or bond dissociation energies. acs.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues and to guide the design of molecules with improved properties, potentially leveraging the kinetic isotope effect to enhance metabolic stability. nih.govmdpi.com

Table 4: Key Steps in Developing a Predictive QSAR Model

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Data Curation | Collect and clean a dataset of compounds with known structures and activities. | Ensure data quality and consistency. | nih.gov |

| 2. Descriptor Calculation | Compute molecular descriptors (1D, 2D, 3D) for all compounds. | Quantify the structural features of the molecules. | nih.gov |

| 3. Data Splitting | Divide the dataset into a training set and a test set. | To build the model and then validate its predictive ability. | u-strasbg.fr |

| 4. Model Building | Use a statistical method to correlate descriptors with activity for the training set. | To establish the structure-activity relationship. | cresset-group.com |

| 5. Model Validation | Assess the model's statistical significance and its ability to predict the activity of the test set. | To ensure the model is robust and predictive, not overfitted. | u-strasbg.fr |

Advanced Analytical Methodologies and Applications

M-Toluidine-2,4,6-D3 as an Internal Standard in Quantitative Analysis

In quantitative analysis, particularly when using mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise results. physiology.org this compound serves this role exceptionally well for the quantification of its non-deuterated counterpart, m-toluidine, and other related aromatic amines. This technique, known as stable isotope dilution analysis (SIDA), is prevalent in environmental monitoring, clinical diagnostics, and food analysis. sci-hub.seepa.gov

The fundamental principle behind using this compound as an internal standard is that it is chemically and physically almost identical to the analyte (m-toluidine). sci-hub.se It therefore behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the three deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. texilajournal.com A known quantity of this compound is added to a sample at the beginning of the analytical process. eurofins.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated standard, an accurate quantification can be made, effectively correcting for variations in extraction efficiency and matrix effects that can cause ion suppression or enhancement in the mass spectrometer's source. physiology.orgtexilajournal.com

The use of deuterated standards like deuterated 3-chloro-p-toluidine (CPTH) has been shown to significantly improve the accuracy and sensitivity of analytical methods for determining avicides in bird tissues. unl.eduresearchgate.net For instance, a gas chromatography-mass spectrometry (GC-MS) method utilizing a deuterated surrogate for CPTH quantification was more accurate for assessing poisoning in birds than traditional necropsy techniques. unl.eduresearchgate.net This approach compensates for measurement errors and enhances precision. texilajournal.com In one improved method for quantifying CPTH, the use of a deuterated surrogate increased the quantifiable range in tissue samples and simplified the extraction procedure. researchgate.net

The effectiveness of this approach is demonstrated by the high recovery rates and low detection limits achieved in various studies. For example, in the analysis of primary aromatic amines in human urine, the use of isotope-labeled internal standards resulted in excellent method performance. nih.gov

Table 1: Performance of Analytical Methods Using Deuterated Aromatic Amine Standards

| Analyte | Matrix | Analytical Method | Internal Standard | Recovery (%) | Limit of Detection (LOD) | Reference |

| 3-Chloro-p-toluidine (CPTH) | Bird Breast Muscle | GC-MS | Deuterated CPTH | 92.9% | 12 ng/g | researchgate.net |

| 3-Chloro-p-toluidine (CPTH) | Bird GI Tract | GC-MS | Deuterated CPTH | 98.8% | 25 ng/g | researchgate.net |

| 39 Primary Aromatic Amines | Human Urine | LC-MS/MS | 18 Isotope Labeled Standards | 75-114% (for 37 analytes) | 0.025-0.20 ng/mL | nih.gov |

Chromatographic Techniques for Separation and Detection of Deuterated Aromatic Amines

The separation and detection of this compound and its non-deuterated analog rely on advanced chromatographic techniques, most commonly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry. dergipark.org.trmdpi.com

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like aromatic amines. dergipark.org.tr In GC, samples are vaporized and passed through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase. For aromatic amines, columns with phenyl-substituted polydimethylsiloxane or wax-based stationary phases are often effective. sci-hub.se

High-performance liquid chromatography is another widely used method, particularly for analytes that are not suitable for GC due to low volatility or thermal instability. mdpi.com In HPLC, the separation occurs as analytes in a liquid mobile phase pass through a column packed with a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is common for separating aromatic amines. acs.org A study on the analysis of 39 primary aromatic amines in urine utilized an Ultra Biphenyl column for chromatographic separation. nih.gov

A notable phenomenon in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE) or isotope effect. sci-hub.seacs.org Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. In reversed-phase chromatography, deuterated analytes frequently elute slightly earlier than their protium analogs, an effect attributed to subtle differences in molecular size and bond polarizability between C-H and C-D bonds. acs.orgcnr.it While this effect is usually small, it must be accounted for when developing separation methods to ensure accurate peak integration and quantification. The polarity of the stationary phase plays a significant role, with nonpolar phases often showing an "inverse" isotope effect (heavier isotope elutes first), while polar phases may show a "normal" effect. sci-hub.se

Detection is almost universally accomplished using mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govcoresta.org These detectors offer high selectivity and sensitivity, allowing for the differentiation of the deuterated standard from the target analyte based on their mass-to-charge ratio (m/z) and the confirmation of their identity through fragmentation patterns. coresta.org

Table 2: Example Chromatographic Conditions for Aromatic Amine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| LC-MS/MS | Ultra Biphenyl (100 mm x 2.1 mm, 5 µm) | Gradient of water and methanol with formic acid and ammonium formate | ESI-MS/MS (MRM mode) | Analysis of 41 aromatic amines in human urine | nih.gov |

| GC-MS | Fused silica capillary column | Helium | Mass Spectrometry (Selected Ion Monitoring) | Analysis of 1,4-Dioxane with deuterated surrogate | eurofins.com |

| HPLC | Kinetex Pentafluorophenyl (PFP) (2.1 mm i.d. × 100 mm) | Basic mobile phase | Mass Spectrometry | Investigation of chromatographic deuterium effect | acs.org |

Application in Tracer Studies for Reaction Monitoring and Pathway Elucidation

Isotopically labeled compounds like this compound are powerful tools for tracer studies, which are designed to track the movement and transformation of molecules through a chemical or biological system. By introducing a "labeled" compound, researchers can follow its path and identify its metabolic or degradation products, providing deep insights into reaction mechanisms and pathways.

In mechanistic studies, the deuterium label on this compound allows researchers to distinguish the starting material from its reaction products with high certainty using mass spectrometry. This is crucial for elucidating complex reaction sequences, identifying transient intermediates, and understanding the kinetics of a reaction. The kinetic isotope effect (KIE), a change in reaction rate caused by isotopic substitution, can also be studied. Comparing the reaction rate of m-toluidine with that of this compound can reveal whether the breaking of a C-H bond at one of the labeled positions is part of the rate-determining step of the reaction.

In environmental science, deuterated standards are used to trace the fate of pollutants. For example, a deuterated analog of a contaminant could be introduced into a soil or water system to monitor its degradation pathways, adsorption to particles, and transport through the ecosystem. This provides critical data for environmental risk assessment and the development of remediation strategies.

Similarly, in metabolic research, this compound can be used to trace the biotransformation of m-toluidine in an organism. After administration, metabolites can be identified in biological fluids like urine or blood by searching for the characteristic mass signature of the deuterium-labeled aromatic ring. iarc.fr This helps in understanding how the compound is processed by enzymes, which can be critical for toxicology studies and drug development. For instance, deuterated compounds have been used to trace metabolic pathways and investigate how labeled molecules interact with proteins and enzymes.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly follows the provided outline. The available research data does not support a direct link between this specific deuterated compound and the detailed applications in biomolecular and environmental research as specified in the instructions.

The primary reasons are as follows:

Biomolecular Research (Section 7.1): The outline requests information on using this compound for Nuclear Magnetic Resonance (NMR) studies of biomolecules, such as proteins. These techniques involve isotopically labeling amino acids, which are the building blocks of proteins, to study their structure and dynamics. nih.govmdpi.comku.dk M-toluidine is a simple aromatic amine and not a biomolecule that is incorporated into proteins. pharmaffiliates.com Consequently, there is no scientific basis or published research for its use as a probe in protein NMR studies as described in sections 7.1.1 and 7.1.2.

Environmental Research (Section 7.2): The outline specifies research on the environmental transformation of aromatic amines using isotopic tracers. While m-toluidine is an aromatic amine and a known environmental contaminant toxic to aquatic life, lobachemie.comilo.org and deuterated compounds are used as isotopic tracers in environmental fate studies, resolvemass.canih.gov no specific research was found that utilizes this compound for these purposes. The literature on monitoring biodegradation via deuterium depletion or studying abiotic transformation in aquatic environments does not mention this particular compound as a tracer. taylorfrancis.comresearchgate.netserdp-estcp.mil

Due to the strict constraint to focus solely on this compound and the absence of relevant scientific findings in the specified areas, creating a "thorough, informative, and scientifically accurate" article according to the requested structure is not feasible without fabricating information.

Future Research Directions and Emerging Applications

Development of Novel Deuteration Reagents and Catalytic Systems

The synthesis of selectively deuterated compounds like M-Toluidine-2,4,6-D3 is a cornerstone for its application in research. rsc.org Current methods often involve hydrogen isotope exchange (HIE) reactions, which can be catalyzed by various metals. researchgate.net

Future research is focused on developing more efficient, selective, and cost-effective deuteration methods. This includes the exploration of novel catalytic systems and reagents.

Catalytic Systems:

Heterogeneous Catalysts: Systems using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of deuterium oxide (D₂O) are being optimized for milder reaction conditions. mdpi.comresearchgate.netresearchgate.net Researchers are investigating the synergistic effects of mixed catalyst systems to improve deuteration efficiency. researchgate.net

Homogeneous Catalysts: Transition-metal complexes, including those based on iridium, ruthenium, and iron, are being developed for more selective deuteration. nih.govresearchgate.netacs.org These catalysts can offer greater control over the position of deuterium incorporation.

Metal-Free Catalysis: Efforts are underway to develop metal-free deuteration methods to reduce costs and potential metal contamination of the final product. acs.org

Deuteration Reagents:

The choice of deuterium source is critical for the efficiency and practicality of deuteration. While D₂ gas is a common source, its handling can be challenging. thalesnano.com Therefore, research is exploring alternative deuterium donors.

| Deuterium Source | Advantages | Challenges |

| Deuterium Gas (D₂) | High isotopic purity | Requires specialized equipment for handling high-pressure gas |

| Deuterium Oxide (D₂O) | Readily available and safer to handle | Often requires high temperatures or effective catalysts for exchange |

| Deuterated Solvents (e.g., CDCl₃) | Can serve as both solvent and deuterium source | Can be expensive for large-scale synthesis |

| Deuterated Reagents (e.g., NaBD₄) | Offers high selectivity in specific reactions | Cost and availability can be limiting factors |

This table summarizes common deuterium sources and their associated advantages and challenges in the synthesis of deuterated compounds.

A notable method for synthesizing this compound involves an acid-catalyzed H/D exchange using deuterated sulfuric acid (D₂SO₄) under reflux conditions. Another approach involves the diazotization of anilines followed by reduction, which can be adapted for deuterium incorporation using a suitable deuterium source. acs.org

Integration of Deuterated Aromatic Amines in Advanced Materials Science Research

Deuterated aromatic amines, including this compound, are valuable building blocks in materials science. ontosight.ai Their incorporation can lead to materials with enhanced properties and provides a tool for studying material structure and dynamics.

Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Deuteration of organic molecules used in OLEDs can increase their stability and operational lifetime by slowing down degradation pathways involving C-H bond cleavage. rsc.org

Polymers: The incorporation of deuterium can modify the physical properties of polymers. rsc.org

Neutron Scattering Studies: Deuterium's different neutron scattering length compared to hydrogen makes it an invaluable label for neutron reflectometry and other neutron scattering techniques. mdpi.comepj-conferences.org These methods are used to study the structure and interfaces of thin films and other materials.

Research in this area focuses on synthesizing deuterated precursors that can be used to build larger, more complex functional molecules for materials science applications. For instance, deuterated arylamines can be used in the synthesis of materials for optoelectronic devices. mdpi.com

Interdisciplinary Studies Combining this compound Research with Other Fields

The utility of this compound and other deuterated compounds extends beyond chemistry and materials science, fostering interdisciplinary research.

Interdisciplinary Applications:

Medicinal Chemistry and Pharmacology: Deuterated compounds are used as internal standards in mass spectrometry for pharmacokinetic studies, allowing for accurate quantification of drugs and their metabolites. thalesnano.comucsb.edu The kinetic isotope effect can also be exploited to create "heavy drugs" with improved metabolic stability. nih.govrsc.orgacs.org

Biochemistry and Mechanistic Studies: Isotopic labeling with deuterium is a powerful tool for elucidating reaction mechanisms and biosynthetic pathways. acs.orgthalesnano.comucsb.edu By tracking the position of the deuterium atoms, researchers can gain insights into complex chemical and biological transformations.

Environmental Science: Stable isotope dilution techniques using deuterated standards can be employed for the precise measurement of trace amounts of specific chemicals in environmental samples. rsc.org

Future interdisciplinary research will likely involve the use of this compound and its derivatives in combination with advanced analytical techniques to tackle complex problems in biology, medicine, and environmental science. For example, its use in conjunction with techniques like toluidine blue staining in histological studies could provide new insights in medical diagnostics. nih.gov

Q & A

Q. How can researchers mitigate batch-to-batch variability in deuterated M-Toluidine derivatives?

- Methodological Answer : Standardize synthesis protocols (e.g., controlled deuteration time, consistent catalyst batches). Implement Quality Control (QC) checks for each batch (e.g., isotopic enrichment via isotope ratio MS). Collaborate with suppliers to ensure reagent consistency (e.g., deuterium gas purity >99.8%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.